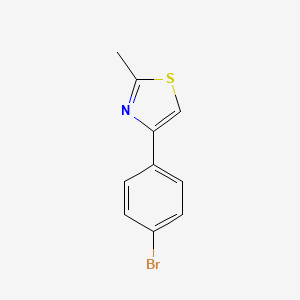

4-(4-Bromophenyl)-2-methyl-1,3-thiazole

Beschreibung

Overview of Thiazole (B1198619) Derivatives in Medicinal Chemistry and Materials Science

The thiazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds. researchgate.netijper.org Its derivatives are known to exhibit a broad spectrum of biological activities. nih.govglobalresearchonline.net Many clinically used drugs incorporate this scaffold, demonstrating its versatility and acceptance in biological systems. nih.govijper.org The thiazole ring is a key component of the antibiotic penicillin and the vitamin B1 (thiamine). nih.govsysrevpharm.org Synthetic derivatives have been developed as potent agents against various diseases, with activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govnih.gov

Key Therapeutic Applications of Thiazole Derivatives:

Antimicrobial: Thiazole derivatives have shown potent antibacterial and antifungal properties. nih.govnumberanalytics.com For instance, sulfathiazole (B1682510) is a known antimicrobial drug. researchgate.net

Anticancer: Numerous thiazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. nih.govnumberanalytics.com Drugs like Dasatinib and Ixabepilone are examples of anticancer agents featuring the thiazole moiety. nih.gov

Antiviral: The antiretroviral drug Ritonavir, used in the treatment of HIV/AIDS, contains a thiazole ring, highlighting its importance in combating viral infections. nih.govsysrevpharm.org

Anti-inflammatory: Certain thiazole derivatives have demonstrated significant anti-inflammatory effects, making them candidates for treating inflammatory conditions. nih.govnumberanalytics.com

In the realm of materials science , thiazole derivatives are gaining prominence for their unique electronic and optical properties. numberanalytics.com Their electron-accepting nature, arising from the imine nitrogen, makes them suitable for use in organic electronics. researchgate.net

Applications of Thiazole Derivatives in Materials Science:

Organic Electronics: Thiazole-based compounds are used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). numberanalytics.comresearchgate.net

Conductive Polymers: Polymers incorporating the thiazole ring have been explored for their electrical conductivity. numberanalytics.com

Dyes and Pigments: The distinct optical properties of some thiazole derivatives make them useful as dyes and photographic sensitizers. nih.govnumberanalytics.com Fused thiazole systems, like thiazolo[5,4-d]thiazole, are particularly noted for their fluorescence and are used in developing advanced materials for solar cells and sensors. researchgate.netmdpi.com

Table 1: Prominent Examples of Thiazole-Containing Compounds

| Compound Name | Application Area | Significance |

|---|---|---|

| Penicillin | Medicinal Chemistry | Antibiotic agent against Gram-positive bacteria. sysrevpharm.org |

| Ritonavir | Medicinal Chemistry | Antiretroviral protease inhibitor for HIV/AIDS treatment. nih.gov |

| Thiamine (Vitamin B1) | Medicinal Chemistry | Essential nutrient for metabolism. nih.gov |

| Dasatinib | Medicinal Chemistry | Anticancer agent used to treat certain types of leukemia. nih.gov |

| Thiazolo[5,4-d]thiazole | Materials Science | Core structure for organic semiconductors and fluorescent probes. researchgate.netmdpi.com |

Historical Context of Thiazole Research and Key Discoveries

The study of thiazole chemistry dates back to the late 19th century. The foundational work in this area was laid by the pioneering efforts of chemists like Hantzsch and Hofmann. nih.govijper.org The most classic and widely used method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis , first described by Arthur Hantzsch in 1887. ijper.orgwikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide. ijper.orgresearchgate.net

Following these initial discoveries, the field was significantly expanded by the contributions of researchers like Bogert and his collaborators. nih.gov Another key milestone was the work of Mills, who established the importance of the thiazole ring in cyanine (B1664457) dyes, which became crucial as photographic sensitizers. nih.govresearchgate.net These early discoveries unlocked the vast potential of the thiazole scaffold, paving the way for its widespread investigation and application in both medicine and industry. nih.gov

Rationale for Investigating 4-(4-Bromophenyl)-2-methyl-1,3-thiazole within the Thiazole Class

The specific focus on This compound as a research target is driven by established principles in medicinal chemistry and the promising biological activities of its structural analogs. The rationale can be broken down into the contributions of its core components: the 4-phenylthiazole (B157171) scaffold, the para-bromo substituent, and the 2-methyl group.

The 4-Phenylthiazole Scaffold: The presence of an aromatic substituent at the 4-position of the thiazole ring is a common feature in many biologically active molecules. This substitution pattern serves as a template for further functionalization and investigation. nih.gov

The 4-Bromophenyl Group: The introduction of a halogen, specifically bromine, onto the phenyl ring is a strategic decision in drug design. Research has shown that the presence of an electron-withdrawing group, such as the bromine atom at the para-position of the phenyl ring attached to the thiazole, can significantly enhance biological activity. nih.gov Studies on closely related compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have demonstrated potent antimicrobial and anticancer activities. nih.gov This suggests that the 4-bromophenyl moiety is a key pharmacophore that contributes to the compound's potential efficacy. For instance, various 4-(4-bromophenyl)thiazole (B159989) derivatives have shown notable cytotoxicity against human cancer cell lines and effectiveness against pathogenic microbes. nih.govacs.org

The 2-Methyl Group: The addition of a small alkyl group, like the methyl group at the 2-position of the thiazole ring, is a common tactic in medicinal chemistry to explore the Structure-Activity Relationship (SAR). This modification can influence the compound's properties in several ways:

It can alter the electronic landscape of the thiazole ring, potentially affecting its binding affinity to biological targets.

It can enhance metabolic stability, preventing rapid degradation in biological systems.

It can modulate the compound's lipophilicity, which affects its absorption, distribution, and ability to cross cell membranes.

Therefore, the investigation of this compound is a logical step in the development of new therapeutic agents. It builds upon the known biological potential of the 4-(4-bromophenyl)thiazole core while introducing a methyl group to fine-tune its pharmacological profile, aiming to discover new compounds with improved potency, selectivity, or pharmacokinetic properties. nih.govmdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDZDHHETRGNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347327 | |

| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66047-74-3 | |

| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 4 Bromophenyl 2 Methyl 1,3 Thiazole

Established Synthetic Routes to Thiazole (B1198619) Cores

The formation of the thiazole ring is a well-documented process with several reliable methods. Two of the most prominent are the Hantzsch thiazole synthesis and cyclization reactions involving thioamides or thioureas with α-halocarbonyl compounds.

Hantzsch Thiazole Synthesis and its Adaptations

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains a widely used and high-yielding method for creating thiazole rings. chemhelpasap.comsynarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comwikipedia.org This multistep process begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl, leading to the formation of the thiazole ring after the loss of water and a hydrogen halide. chemhelpasap.com

The versatility of the Hantzsch synthesis is demonstrated through its various adaptations, allowing for the creation of a diverse range of substituted thiazoles. researchgate.net For instance, 2,4-dimethylthiazole can be synthesized from chloroacetone and thioacetamide. wikipedia.org The reaction is known for its simplicity and the stability of the resulting aromatic nitrogen heterocycles, which are often found in pharmaceuticals. chemhelpasap.com

Cyclization Reactions Involving Thioamides or Thioureas with α-Halocarbonyl Compounds

A closely related and equally important method involves the cyclization of thioamides or thioureas with α-halocarbonyl compounds. This approach is a cornerstone for the synthesis of 2-aminothiazoles when thiourea is used as the thioamide component. neliti.com The reaction proceeds through a mechanism similar to the Hantzsch synthesis, where the sulfur of the thioamide attacks the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. researchgate.netorientjchem.org

Kinetic studies of these reactions have shown a second-order rate constant with respect to both the thioamide and the α-halo carbonyl compound. researchgate.netorientjchem.org The reaction rate is influenced by factors such as temperature and the dielectric constant of the solvent. researchgate.netorientjchem.org

Specific Synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole and its Precursors

The synthesis of the target molecule, this compound, relies on the strategic application of the aforementioned principles, starting with the synthesis of its key precursors.

Precursor Synthesis: p-bromoacetophenone and Thioacetamide Reactions

The primary precursors for the synthesis of this compound are p-bromoacetophenone and thioacetamide.

p-Bromoacetophenone: This α-haloketone precursor is an aromatic ketone with a bromine atom at the para position. cymitquimica.com It can be prepared through the Friedel-Crafts acylation of bromobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. orgsyn.org The use of acetic anhydride generally results in higher yields. orgsyn.org p-Bromoacetophenone is a white to light yellow crystalline solid. cymitquimica.com

Thioacetamide: This is a readily available thioamide that provides the nitrogen and sulfur atoms for the thiazole ring, as well as the methyl group at the 2-position.

The reaction between p-bromoacetophenone (specifically, its α-bromo derivative, 2-bromo-1-(4-bromophenyl)ethan-1-one) and thioacetamide directly leads to the formation of the desired this compound.

Reaction Conditions and Catalysis for Thiazole Ring Formation

The condensation of 2-bromo-1-(4-bromophenyl)ethan-1-one with thioacetamide to form the thiazole ring can be carried out under various conditions. Conventional methods often involve refluxing the reactants in a suitable solvent like ethanol (B145695). nih.gov

Recent advancements have focused on improving the efficiency and environmental friendliness of this reaction. For example, the use of catalysts can significantly enhance the reaction rate and yield. Iodine has been used as a catalyst for the reaction of p-bromoacetophenone and thiourea to yield 4-(4-bromophenyl)thiazol-2-amine. nih.gov Other catalysts, such as silica-supported tungstosilisic acid and zeolite H-beta, have also been employed in thiazole synthesis to promote greener reaction conditions. nih.govresearchgate.net Microwave irradiation is another technique that has been successfully used to accelerate the synthesis of thiazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating.

Table 1: Comparison of Synthetic Conditions for Thiazole Formation

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| Conventional Heating | None | Ethanol | Reflux | 4-5 h | Moderate to Good | nih.gov |

| Iodine Catalysis | Iodine | - | Reflux | 11-12 h | - | nih.gov |

| Microwave Irradiation | None | DMF | - | - | Improved | |

| Ultrasonic Irradiation | SiW/SiO₂ | Ethanol/Water | Room Temp | - | 79-90% | nih.gov |

Advanced Synthetic Strategies and Green Chemistry Approaches for Thiazole Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methods for thiazole derivatives. bepls.comresearchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bohrium.comosi.lv

Several innovative techniques have been applied to thiazole synthesis, including:

Microwave-assisted synthesis: This method often leads to dramatically reduced reaction times and improved yields. bepls.comresearchgate.net

Ultrasonic irradiation: Sonication can also accelerate reactions and improve efficiency. bepls.comresearchgate.netmedmedchem.com

Use of green solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol is a key aspect of green chemistry. bepls.combohrium.com

Green catalysts: The development and use of reusable and non-toxic catalysts, such as zeolites and silica-supported acids, are crucial for sustainable synthesis. nih.govresearchgate.netbepls.comsruc.ac.uk

Solvent-free reactions: Conducting reactions without a solvent can significantly reduce waste and simplify purification. bepls.comresearchgate.net

Multi-component reactions: Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates can improve efficiency and reduce waste. bepls.comsruc.ac.uk

These green approaches are not only environmentally beneficial but can also offer advantages in terms of cost-effectiveness and scalability, making them increasingly attractive for the industrial production of thiazole derivatives. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. isca.me This approach is applicable to the synthesis of thiazole derivatives, including this compound. The synthesis can be achieved by reacting 2-bromo-1-(4-bromophenyl)ethan-1-one with thioacetamide under microwave irradiation. The microwave energy efficiently heats the polar solvents and reagents, dramatically increasing the rate of the cyclocondensation reaction.

Studies on related heterocyclic systems have demonstrated that reaction times can be reduced from hours to mere minutes, with yields significantly improving. isca.me For instance, the synthesis of complex thiazole derivatives under microwave irradiation has been achieved in considerably less time than with conventional heating. isca.me This rapid and efficient heating minimizes the formation of side products, simplifying the purification process.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazole Derivatives

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | 5-30 minutes |

| Reaction Yield | Moderate to Good | Good to Excellent isca.me |

| Energy Efficiency | Low | High |

| Side Products | More prevalent | Minimized isca.me |

This table presents generalized findings from the synthesis of related thiazole compounds, as specific comparative data for this compound was not available in the searched literature.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules from simple starting materials in a single procedural step, avoiding the need for isolating intermediates. This methodology is well-suited for constructing the 2,4-disubstituted thiazole core of this compound. researchgate.net A plausible MCR approach would involve the reaction of 4-bromobenzaldehyde, a methyl ketone, a source of sulfur (like elemental sulfur), and ammonia or an ammonium salt, often in the presence of a catalyst.

Several protocols for the multicomponent synthesis of substituted thiazoles have been reported. ijcce.ac.ir For example, a versatile one-pot synthesis of 2,4-disubstituted thiazoles has been described, highlighting the method's applicability to combinatorial chemistry. researchgate.net These reactions are valued for their high atom economy and procedural simplicity, making them an attractive alternative to traditional multi-step syntheses. ijcce.ac.ir Research into similar structures, such as fully substituted 1,3-thiazoles appended to other molecules, confirms the feasibility of building the 4-(4-bromophenyl)thiazole (B159989) framework in a one-pot fashion. acs.org

Chemo-Enzymatic Synthesis Methods

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions. While specific enzymatic routes for this compound are not extensively documented, the potential for such methods exists. A novel chemo-enzymatic one-pot multicomponent synthesis of other thiazole derivatives has been successfully developed using enzymes like trypsin from porcine pancreas (PPT). mdpi.com

In these reported systems, the enzyme catalyzes the multicomponent conversion under mild conditions, demonstrating excellent catalytic activity and tolerance for various substrates. mdpi.com The proposed mechanism involves the enzyme activating a carbonyl group, facilitating the subsequent cyclization to form the thiazole ring. This strategy offers a green and efficient pathway, and its application could potentially be extended to the synthesis of this compound by selecting appropriate substrates and enzymes. The development of such a method would represent an advancement in the environmentally benign synthesis of this class of compounds. mdpi.com

Purification and Isolation Techniques for the Compound

Following the synthesis of this compound, a systematic purification and isolation procedure is essential to obtain the compound in high purity. The specific techniques employed depend on the physical state of the crude product and the nature of the impurities.

A typical workflow for a solid product involves the following steps:

Initial Work-up: The reaction is first quenched, often by pouring the mixture into water, which causes the crude organic product to precipitate. mdpi.com

Filtration: The precipitated solid is collected by vacuum filtration and washed with a suitable solvent, such as water or a cold non-polar solvent, to remove inorganic salts and highly soluble impurities. mdpi.com

Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, while the impurities are less soluble. As the solution cools, the pure compound crystallizes out, leaving the impurities in the mother liquor. For related heterocyclic compounds, ethanol (e.g., 96% ethanol) has been shown to be an effective recrystallization solvent. mdpi.commdpi.com

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is employed. A solution of the crude product is passed through a column packed with a stationary phase, typically silica gel. An appropriate solvent system (eluent) is used to move the components down the column at different rates, allowing for their separation.

Purity Assessment: The progress of the purification is monitored using Thin-Layer Chromatography (TLC). mdpi.com The final purity and structural confirmation of the isolated compound are determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. isca.menih.gov

Table 2: Common Purification Techniques

| Technique | Purpose | Typical Solvents/Materials |

|---|---|---|

| Filtration | Initial separation of crude solid from the reaction mixture. | Water, Diethyl ether |

| Recrystallization | Primary purification of the solid product. | Ethanol, Methanol, Ethyl acetate |

| Column Chromatography | High-purity separation when recrystallization is insufficient. | Silica gel (stationary phase), Hexane/Ethyl acetate mixtures (eluent) |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing fraction purity. | Silica gel plates, appropriate eluent system |

Advanced Spectroscopic and Structural Characterization of 4 4 Bromophenyl 2 Methyl 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

The proton NMR (¹H NMR) spectrum of 4-(4-bromophenyl)-2-methyl-1,3-thiazole is expected to show distinct signals corresponding to the different types of protons in the molecule.

Methyl Protons (-CH₃): A sharp singlet is anticipated for the three protons of the methyl group attached to the C2 position of the thiazole (B1198619) ring.

Thiazole Proton (C5-H): A singlet corresponding to the single proton at the C5 position of the thiazole ring is expected. In similar 2-amino-4-phenylthiazole (B127512) structures, this proton appears around δ 7.0 ppm. rsc.org

Aromatic Protons (Bromophenyl Ring): The 1,4-disubstituted bromophenyl ring gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The protons ortho to the bromine atom (H3' and H5') and the protons ortho to the thiazole ring (H2' and H6') will have slightly different chemical environments, leading to this pattern. For comparison, in related 4-(4-bromophenyl)-thiazol-2-amine derivatives, these aromatic protons appear as a multiplet in the range of δ 6.9-7.5 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (on C2) | ~2.5 | Singlet |

| C5-H (Thiazole) | ~7.1-7.3 | Singlet |

| Aromatic H (ortho to Thiazole) | ~7.7-7.9 | Doublet |

¹³C NMR Analysis and Correlation Spectroscopy

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected (one methyl, five aromatic/heteroaromatic, and two quaternary carbons).

The chemical shifts can be assigned based on established data for similar structures. For the parent 2-methyl-4-phenylthiazole, the thiazole carbons appear at specific resonances. asianpubs.org The C2 carbon, bonded to nitrogen and sulfur, is significantly deshielded. The C4 and C5 carbons also have characteristic shifts. In related 2-amino-4-(4-bromophenyl)thiazole (B182969) compounds, the carbon atoms of the phenyl ring are found around δ 120-135 ppm, while the thiazole carbons appear between δ 102 and δ 169 ppm. rsc.org The carbon atom attached to the bromine (C4') is expected to be found around δ 121 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~19 |

| C5 (Thiazole) | ~115 |

| C4' (C-Br) | ~122 |

| C3'/C5' | ~128 |

| C2'/C6' | ~132 |

| C1' (ipso-C) | ~134 |

| C4 (Thiazole) | ~150 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. The primary expected correlation would be between the adjacent protons on the bromophenyl ring, confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for the methyl, thiazole C5-H, and aromatic protons to their respective carbon signals listed in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular puzzle. Key expected correlations include:

From the methyl protons to the C2 carbon of the thiazole.

From the thiazole C5-H proton to the C4 and C2 carbons of the thiazole ring.

From the aromatic protons (H2'/H6') to the C4 carbon of the thiazole, confirming the connection point between the two rings.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The IR spectrum of this compound would display characteristic bands confirming its structure.

Aromatic C-H Stretching: Vibrations for the C-H bonds on the phenyl ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretching: The C-H bonds of the methyl group will show stretching vibrations just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen double bond (C=N) in the thiazole ring and the carbon-carbon double bonds (C=C) in both the thiazole and phenyl rings are expected to appear in the 1620-1450 cm⁻¹ region. nih.gov

C-Br Stretching: A characteristic band for the carbon-bromine bond is typically found in the lower frequency region of the spectrum, often around 700-600 cm⁻¹. nih.gov

Thiazole Ring Vibrations: The breathing and other skeletal vibrations of the thiazole ring itself contribute to the fingerprint region of the spectrum (< 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2980 - 2850 |

| C=N (Thiazole) | Stretching | ~1620 |

| C=C (Aromatic/Thiazole) | Stretching | 1590 - 1450 |

| C-S (Thiazole) | Stretching | ~725 nih.gov |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular formula for this compound is C₁₀H₈BrNS.

Molecular Ion Peak: The mass spectrum would show a prominent molecular ion (M⁺) peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, a characteristic M+2 peak of almost equal intensity to the M⁺ peak will be observed. The calculated monoisotopic mass is 252.967 Da.

Fragmentation Analysis: The fragmentation of thiazole derivatives under electron impact is well-documented. researchgate.net Common fragmentation pathways for this compound would likely involve:

Loss of the bromine atom to give a [M-Br]⁺ fragment.

Cleavage of the thiazole ring. A common fragmentation for 4-aryl-thiazoles is the formation of the aryl-thiirene cation.

Loss of a methyl radical (-CH₃) from the C2 position.

Formation of the bromophenyl cation [C₆H₄Br]⁺.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural evidence by mapping the precise atomic positions in the solid state. While specific crystal structure data for this compound was not found in the surveyed literature, analysis of closely related compounds allows for an educated prediction of its solid-state features.

Crystal Packing and Intermolecular Interactions

π-π Stacking: The aromatic nature of both the bromophenyl and thiazole rings suggests the high likelihood of π-π stacking interactions. These interactions, arising from the alignment of electron-rich π-systems, are a significant force in the crystal packing of aromatic and heteroaromatic compounds. In analogous structures containing phenyl and thiazole rings, these interactions often lead to the formation of centrosymmetric dimers or extended columnar arrays. For instance, in related thiazolyl-pyrazole derivatives, π-π stacking interactions between pyrazole (B372694) and tolyl rings result in the formation of centrosymmetric dimers with centroid-centroid distances of approximately 3.649 Å.

Hydrogen Bonding: While this compound does not possess classical hydrogen bond donors (like -OH or -NH groups), weak C-H···N and C-H···S hydrogen bonds can be anticipated. The nitrogen and sulfur atoms of the thiazole ring can act as acceptors for hydrogen atoms from the methyl group or the aromatic rings of neighboring molecules. These weaker interactions contribute to the stability and specific orientation of molecules within the crystal.

Halogen Bonding: A notable feature of this molecule is the presence of a bromine atom. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as the nitrogen or sulfur atom of the thiazole ring. This interaction, denoted as C-Br···N or C-Br···S, can significantly influence the crystal packing, often playing a crucial role in directing the supramolecular architecture.

While specific experimental data on the crystal structure of this compound is not available in the cited literature, the combination of these interactions would be expected to produce a densely packed and stable crystalline solid.

Conformational Analysis in the Solid State

The conformation of this compound in the solid state pertains to the relative orientation of the bromophenyl and thiazole rings. The key parameter is the dihedral angle between the planes of these two rings.

Due to the potential for steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the thiazole ring, a completely planar conformation is unlikely. However, extensive conjugation between the two rings would favor a conformation that is as close to planar as possible to maximize π-orbital overlap.

In the crystal structures of similar compounds, the molecule often adopts a nearly planar conformation, with relatively small dihedral angles between the thiazole and adjacent phenyl rings. For example, in some complex heterocyclic systems containing these moieties, the core structure is essentially planar, while other peripheral groups may be twisted out of this plane. In the solid state, the final observed conformation will be a compromise between the electronically favorable planar arrangement and the packing forces within the crystal lattice, which may induce a slight twist. The presence of two independent molecules in the asymmetric unit of related structures suggests that slight conformational differences can arise to achieve more efficient crystal packing.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the calculated percentages derived from the compound's empirical formula to confirm its identity and purity.

The molecular formula for this compound is C₁₀H₈BrNS. The calculated elemental composition is presented in the table below. Experimental validation would require synthesizing the compound and subjecting it to combustion analysis (for C, H, N, S) and other appropriate methods for bromine determination. The close agreement between the experimentally found values and the calculated values would serve to validate the empirical formula.

| Element | Symbol | Atomic Mass (g/mol) | Calculated Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 47.26 |

| Hydrogen | H | 1.01 | 3.17 |

| Bromine | Br | 79.90 | 31.44 |

| Nitrogen | N | 14.01 | 5.51 |

| Sulfur | S | 32.07 | 12.62 |

Structure Activity Relationship Sar Studies of 4 4 Bromophenyl 2 Methyl 1,3 Thiazole and Its Analogs

Influence of the 4-(4-Bromophenyl) Substituent on Biological Activity

The 4-(4-bromophenyl) moiety is a cornerstone of the biological activity of this class of compounds. Both the bromine atom and the substitution pattern on the phenyl ring have been shown to be significant determinants of the molecule's efficacy.

Role of the Bromine Atom in Modulating Activity

The bromine atom at the para-position of the phenyl ring is not merely a placeholder but an active contributor to the biological effects of 4-(4-bromophenyl)-2-methyl-1,3-thiazole. Research indicates that the presence of a halogen at this position is important for activity. nih.govmdpi.com The bromine atom, being an electron-withdrawing group, is considered essential for the antimicrobial activity of certain thiazole (B1198619) derivatives. nih.gov This has been observed in studies where para-halogen-substituted phenyl rings attached to the thiazole core were found to be crucial for the observed biological effects. nih.govmdpi.com

In a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of the bromine atom was a key feature of compounds exhibiting promising antimicrobial and anticancer activities. nih.gov For instance, in a study of thiazole derivatives, substitution with a p-bromophenyl group at the fourth position of the thiazole ring was found to increase antifungal and antituberculosis activities. nih.gov The inclusion of halogens, such as bromine, can significantly enhance anticancer activity. acs.org This is further supported by findings that the presence of an electronegative chlorine group, a fellow halogen, is an essential requirement for antiproliferative activity in some thiazole analogs. mdpi.com

Impact of Phenyl Ring Substitution Patterns on Biological Efficacy

The substitution pattern on the phenyl ring at the 4-position of the thiazole core plays a pivotal role in determining the biological efficacy of these compounds. Studies have shown that both electron-donating and electron-withdrawing groups can be beneficial for activity, depending on the specific biological target. nih.gov

For antimicrobial applications, the presence of an electron-withdrawing group at the para-position of the phenyl nucleus directly attached to the thiazole ring has been shown to result in good antibacterial activity. nih.gov This is consistent with the observed importance of the bromine atom. nih.gov Conversely, research on other thiazole derivatives has indicated that the presence of electron-withdrawing groups like nitro (NO2) and electron-donating groups like methoxy (B1213986) (OMe) in the para position of the benzene (B151609) ring at the thiazole moiety is beneficial for activity. nih.gov

In the context of anticancer activity, a study on 2-phenylthiazole-4-carboxamide (B13865131) derivatives found that a methoxy group (an electron-donating group) at the 4-position of the phenyl ring led to improved activity against Caco-2 cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cell lines. nih.gov Another study revealed that for certain thiazole derivatives, the inclusion of halogens (electron-withdrawing) significantly enhanced anticancer activity, whereas the presence of an electron-releasing methyl group diminished the activity. acs.org

The position of the substituent on the phenyl ring also has a profound impact. For bromo-substituted compounds, the activity has been observed to follow the order of para > meta > ortho. mdpi.com This highlights the importance of the substituent's location in optimizing the interaction with biological targets.

The following table summarizes the anticancer activity of some 4-(4-bromophenyl)-thiazol-2-amine derivatives against the MCF-7 breast cancer cell line.

Table 1: Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

| Compound | R | IC50 (µM) against MCF-7 |

|---|---|---|

| p1 | -H | 29.4 |

| p2 | 4-OH | 10.5 |

| p3 | 4-N(CH3)2 | 21.7 |

| p4 | 4-Cl | 15.2 |

| p5 | 3-NO2 | 33.1 |

| p6 | 4-NO2 | 18.9 |

| p7 | 2-Cl | 41.2 |

| p8 | 2,4-di-Cl | 38.5 |

| p9 | 2-OH | 45.3 |

| p10 | 3-OCH3 | 35.6 |

| 5-fluorouracil | 5.2 |

Data sourced from a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives and their effect on the MCF7 cell line. nih.gov

Significance of the 2-Methyl Group and Thiazole Ring Substitutions

The substituents at the 2-position of the thiazole ring are critical for modulating the biological activity of the core structure. The seemingly simple 2-methyl group, as well as more complex heterocyclic moieties, can significantly influence the compound's properties.

Effects of Alkyl Chain Length and Branching at the 2-Position

While direct SAR studies on the 2-methyl group of this compound are not extensively available, the principles of alkyl chain modification can be inferred from related studies. The length and branching of an alkyl chain at the 2-position of a thiazole ring can impact the molecule's physical and biological properties, such as solubility and binding affinity. nih.govrsc.orgresearchgate.net

For instance, in a study on thiazolothiazole-based small molecule acceptors, shortening the alkyl chain length led to increased molecular aggregation and thermal stability. nih.gov However, this modification also resulted in poorer solubility. nih.gov This suggests that the 2-methyl group in this compound likely contributes to a balance of solubility and structural rigidity that is favorable for its biological activity.

Research on other heterocyclic compounds has shown that the length of alkyl chains can have diverse effects on biological efficacy. mdpi.com In one study, a hexyl group provided enhanced antibacterial efficacy compared to other alkyl derivatives, while longer chains (decyl, dodecyl, and hexadecyl) showed weaker activity. mdpi.com This indicates that an optimal alkyl chain length is often required for a specific biological effect. mdpi.com

Exploration of Other Heterocyclic Substituents at the 2-Position

Replacing the 2-methyl group with other heterocyclic substituents has been a strategy to explore new biological activities. The introduction of different heterocyclic rings at this position can lead to compounds with varied pharmacological profiles. For example, the synthesis of thiazole-based heterocyclic hybrids has been a focus of research to enhance drug efficacy. mdpi.com

Modulation of Thiazole Ring Substituents for Enhanced Efficacy and Selectivity

Modifications to other positions on the thiazole ring, particularly the 5-position, have been shown to be a viable strategy for enhancing the efficacy and selectivity of thiazole-based compounds.

In one study, it was found that increasing the size of the substituent at the 5-position of the thiazole ring improved the potency of RORγt inhibitors. researchgate.net The activity increased in the order of H < Me < Et < i-Pr < CH2Ph < OPh. researchgate.net This demonstrates that steric bulk at this position can be beneficial for certain biological targets.

Furthermore, the insertion of a methyl group at the 5-position of a 3-aminothiazole-7-azaindole core was found to shift the activity towards Fyn kinase inhibition, highlighting the role of this substituent in directing selectivity. acs.org The introduction of a carboxanilide side chain at the fifth position of the thiazole ring has also been explored for its cytostatic impact on human chronic myeloid leukemia cells. mdpi.com These findings underscore the importance of a multi-pronged approach to SAR, where modifications at various positions on the thiazole ring can be used to fine-tune the biological activity of the lead compound.

Comparative SAR with Related Thiazole Derivatives

The biological activity of thiazole-based compounds is significantly influenced by the nature and position of various substituents on both the thiazole and associated phenyl rings. A comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs reveals critical insights into the structural requirements for their biological functions.

The presence of a substituted phenyl ring at the C4-position of the thiazole core is a common motif in many biologically active derivatives. The specific substitution on this phenyl ring is a key determinant of activity. Studies on a series of 4-phenylthiazole (B157171) analogs have shown that electron-withdrawing groups at the para-position of the phenyl nucleus often enhance biological activity. For instance, the presence of a bromine atom at the para-position, as seen in the title compound, is associated with potent antimicrobial and anticancer activities.

In one study, 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their biological potential. nih.gov The results indicated that the electron-withdrawing nature of the bromine at the para-position of the phenyl ring contributed significantly to the observed antibacterial activity. nih.gov This is further supported by research on other thiazole series, where substitution with a p-bromophenyl group at the fourth position of the thiazole ring led to an increase in antifungal and antituberculosis activities. nih.gov Similarly, for a class of pyridazinone-thiazole hybrids, the inclusion of electron-withdrawing groups such as bromine, chlorine, or fluorine on the phenyl ring resulted in superior anticonvulsant properties. mdpi.com In a study of 2-aminothiazole (B372263) derivatives, compounds bearing 4-Br and 4-Cl phenyl groups were identified as the most potent antibacterial agents. mdpi.com

Conversely, research on 4-phenylthiazoles as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) revealed that electron-donating groups on the phenyl ring were well-tolerated. nih.gov This suggests that the optimal electronic nature of the substituent on the 4-phenyl ring can be target-dependent, with electron-withdrawing groups favoring certain activities like antimicrobial and anticonvulsant effects, while other targets may accommodate or even prefer electron-donating groups.

The substitution pattern on the thiazole ring itself is equally crucial. While the title compound features a methyl group at the C2-position, many studied analogs possess an amino group at this position. The 2-amino-4-arylthiazole scaffold is a well-established pharmacophore. SAR studies on 2-aminothiazoles have demonstrated that modifications at the C4 and C5 positions can drastically alter potency. For example, introducing a phenyl group at the C4-position was found to have a notable effect on anticancer potency. nih.gov In a separate investigation, the substitution of a bromo group at the C5-position of the thiazole core resulted in compounds with significant cytotoxic activity. nih.gov

The following tables provide a comparative overview of the structure-activity relationships of various thiazole derivatives based on published research findings.

Table 1: Comparative Activity of 4-Phenylthiazole Analogs with Different Phenyl Ring Substitutions

| Base Scaffold | R (Phenyl Substitution) | Biological Activity | Key Finding | Reference |

| 4-Phenyl-thiazol-2-amine | 4-Bromo | Antibacterial, Anticancer | The electron-withdrawing bromo group enhances activity. Compound p2 (a Schiff base derivative) showed an IC50 of 10.5 μM against MCF7 cells. | nih.gov |

| 2-(Pyrazolin-1-yl)-thiazole | 4-Bromophenyl (on thiazole) | Antifungal, Antituberculosis | The p-bromophenyl group at C4 increased activity compared to other substitutions. | nih.gov |

| Pyridazinone-thiazole hybrid | 4-Bromo, 4-Chloro, 4-Fluoro | Anticonvulsant | Electron-withdrawing groups on the phenyl ring led to higher seizure protection. | mdpi.com |

| 2-Aminothiazole derivative | 4-Bromo, 4-Chloro | Antibacterial | Halogen substitutions at the para-position of the phenyl ring resulted in the most active compounds. | mdpi.com |

| 4-Phenylthiazole | Electron-donating groups (ortho, meta, para) | sEH/FAAH Inhibition | Electron-donating groups were well-tolerated by the enzymes, highlighting target-specific electronic requirements. | nih.gov |

Table 2: Comparative Activity Based on Thiazole Ring Substitutions

| Scaffold | C2-Substituent | C4-Substituent | C5-Substituent | Biological Activity | Key Finding | Reference |

| Thiazole | -NH₂ | Phenyl | H | Anticancer | The presence of a phenyl group at C4 influenced potency. | nih.gov |

| Thiazole | -NH-benzylamine | Butylidene fused at C4-C5 | H | Anticancer | Fused ring systems and specific amine substitutions were beneficial for cytotoxicity. | nih.gov |

| Thiazole | -NH-benzylamine | Methyl | Bromo | Anticancer | A bromo group at C5 led to potent compounds (IC50 range of 6.61 to 9.34 μM). | nih.gov |

| 4-Phenylthiazole | -NH₂ | Phenyl | Benzoyl | Antioxidant | A benzoyl group at C5 in conjunction with a 4-methoxyphenyl-amino group at C2 showed significant antioxidant potential. | mdpi.com |

Computational Chemistry and Molecular Modeling of 4 4 Bromophenyl 2 Methyl 1,3 Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors. For 4-(4-Bromophenyl)-2-methyl-1,3-thiazole, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. In thiazole (B1198619) derivatives, the HOMO is typically distributed over the thiazole and phenyl rings, indicating these are the primary sites for electron donation. The LUMO is often localized similarly, highlighting the regions susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical basis for predicting how the molecule will interact in a chemical reaction.

Table 1: Representative Global Reactivity Descriptors for Thiazole Derivatives Calculated via DFT Note: The following values are representative examples based on studies of structurally similar thiazole derivatives and may not reflect the exact values for this compound.

| Descriptor | Formula | Typical Value Range | Implication |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.5 to -2.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 eV | Energy released when an electron is added |

| Global Hardness (η) | (I - A) / 2 | 2.0 to 2.5 eV | Resistance to change in electron distribution |

| Chemical Potential (μ) | -(I + A) / 2 | -4.0 to -4.5 eV | Electron escaping tendency |

| Global Electrophilicity (ω) | μ² / (2η) | 3.0 to 4.0 eV | Propensity to accept electrons |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting its reactive sites for both electrophilic and nucleophilic attacks.

The MEP map uses a color scale to denote different potential values.

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green: Denotes regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the nitrogen and sulfur atoms of the thiazole ring due to their lone pairs of electrons. These sites are the primary centers for hydrogen bonding and coordination with metal ions. The hydrogen atoms of the methyl group and the phenyl ring would exhibit a positive potential (blue), making them potential hydrogen bond donors. The bromine atom, being electronegative, would also contribute to the negative potential region, influencing the molecule's interaction patterns. Understanding these electrostatic features is critical for predicting how the molecule will orient itself within a protein's binding pocket. irjweb.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in structure-based drug design for screening virtual libraries of compounds and elucidating potential mechanisms of action.

Docking simulations of this compound and its analogs into the active sites of various protein targets have been performed to identify potential therapeutic applications. mdpi.com Studies on similar 4-(4-bromophenyl)-thiazole derivatives have explored their interactions with enzymes implicated in cancer, such as aromatase, epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2). mdpi.comdoaj.org

The simulations reveal the specific binding pocket the ligand occupies and the key amino acid residues that stabilize the interaction. Common interactions observed for this class of compounds include:

Hydrogen Bonds: Formed between the nitrogen or sulfur atoms of the thiazole ring and polar amino acid residues like serine, threonine, or glutamine.

Pi-Pi Stacking: Occurs between the aromatic phenyl and thiazole rings of the ligand and aromatic residues such as tyrosine, phenylalanine, or tryptophan in the protein.

Hydrophobic Interactions: The bromophenyl and methyl groups often engage in hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

A primary output of molecular docking is the binding affinity, typically expressed as a docking score in kcal/mol. This score estimates the free energy of binding, with more negative values indicating a stronger and more stable ligand-receptor interaction. By comparing the docking scores of different compounds against a specific target, researchers can rank their potential inhibitory activity. nih.gov

The predicted binding pose and interactions provide a plausible mode of action. For instance, if the compound docks effectively into the active site of an enzyme and interacts with key catalytic residues, it is predicted to act as an inhibitor. This information is crucial for optimizing lead compounds to enhance their potency and selectivity. acs.orgresearchgate.net

Table 2: Representative Binding Affinities of 4-Arylthiazole Derivatives with Various Protein Targets Note: These values are examples from docking studies on various thiazole derivatives and serve to illustrate the application of this method.

| Compound Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Potential Mode of Action |

|---|---|---|---|

| 4-(Aryl)-thiazol-2-amine | Aromatase (3EQM) | -7.5 to -8.5 | Inhibition of estrogen synthesis |

| 4-(Aryl)-thiazole | EGFR Tyrosine Kinase (2J6M) | -6.5 to -8.0 | Inhibition of cell signaling pathway |

| 4-(Aryl)-thiazole | CDK2 (1HCK) | -6.0 to -7.5 | Inhibition of cell cycle progression |

Molecular Dynamics Simulations for Conformational Analysis and Stability in Biological Environments

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the conformational stability of the ligand within the binding site and to refine the binding mode predicted by docking. rsc.org

An MD simulation typically runs for nanoseconds, tracking the trajectory of the ligand-protein complex in a simulated physiological environment (including water and ions). The stability of the complex is evaluated by analyzing several parameters:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable and low RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the pocket.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. Lower fluctuations for residues in the binding site suggest that the ligand has a stabilizing effect.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking pose is tracked throughout the simulation. Stable hydrogen bonds are a strong indicator of a favorable interaction. mdpi.com

MD simulations provide a more realistic and rigorous assessment of the ligand's binding stability and conformational dynamics, validating the results from molecular docking and offering deeper insights into the molecular recognition process. nih.gov

Biological Activities and Pharmacological Potential of 4 4 Bromophenyl 2 Methyl 1,3 Thiazole

Antimicrobial Activity

Thiazole (B1198619) derivatives are noted for their antimicrobial properties, attributed to the (S-C=N) toxophoric unit, which can contribute to enhanced lipid solubility and metabolic stability. Research has broadly covered the synthesis and evaluation of various thiazole-containing compounds against a spectrum of microbial pathogens.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, E. coli)

While specific studies detailing the antibacterial activity of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole are not extensively available in the reviewed literature, the broader class of thiazole derivatives has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. For instance, various studies have evaluated related phenyl-thiazole structures against pathogenic bacteria such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).

One study on heteroaryl thiazole derivatives showed moderate antibacterial activity, with some compounds demonstrating potential against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. Another investigation into novel thiazole derivatives bearing β-amino acid moieties revealed potent bactericidal activity against Gram-positive pathogens, including S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 1–64 µg/mL. Thiourea derivatives have also shown potent activity against MRSA, with one compound, TD4, exhibiting an MIC of 2 µg/mL. The structural features of these analogues, such as the substitution pattern on the phenyl ring, are critical in determining the extent of their antibacterial action.

Table 1: Examples of Antibacterial Activity in Thiazole Derivatives This table presents data for related thiazole compounds to illustrate potential efficacy, as specific data for this compound was not found in the search results.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiazole-β-Amino Acid Derivatives | Staphylococcus aureus | 1–2 | |

| Thiourea Derivative (TD4) | S. aureus (MRSA, USA300) | 2 | |

| Thiourea Derivative (TD4) | S. aureus (MRSA, ATCC 43300) | 8 | |

| Benzothiazole Derivatives | Escherichia coli | 12.5–200 | |

| 2-phenyl-1,3-thiazole derivative | S. aureus | 125–150 | |

| 2-phenyl-1,3-thiazole derivative | E. coli | 125–150 |

Antifungal Properties (e.g., against Candida sp.)

The antifungal potential of thiazole derivatives is well-documented, particularly against opportunistic pathogens like Candida albicans. These compounds are believed to exert their effects by interfering with the fungal cell wall or cell membrane.

A study focusing on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives reported very strong activity against clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. In some cases, the activity of these derivatives was comparable or even superior to the standard antifungal drug nystatin. The lipophilicity of these compounds was found to correlate with their high antifungal activity. Similarly, another study on thiazolylhydrazone derivatives showed potent antifungal activity against C. albicans, with MIC values between 0.125 and 16.0 μg/mL. These findings underscore the potential of the thiazole scaffold as a basis for developing new antifungal agents.

Antitubercular Activity

Tuberculosis remains a significant global health issue, and the thiazole scaffold has emerged as a promising candidate in the search for new antitubercular agents. Thiazole derivatives are reported to target essential enzymes in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

While direct antitubercular data for this compound is limited, related structures have shown promise. For example, a series of thiazolylhydrazone derivatives demonstrated significant in vitro inhibition (92% to 96%) against Mycobacterium tuberculosis H37Rv at a concentration of 6.25 µg/mL. Another study on 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives reported good anti-tubercular activities, with MIC values ranging from 1 µM to 61.2 µM. These studies suggest that the thiazole nucleus is a valuable pharmacophore for the development of novel antitubercular drugs.

Anticancer Potential

The thiazole moiety is a key component in several established anticancer drugs and is a focal point of research for developing new chemotherapeutic agents. Thiazole derivatives have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis and disruption of the cell cycle.

In vitro Cytotoxicity against Cancer Cell Lines (e.g., MCF-7, HeLa, A549)

The cytotoxic effects of thiazole derivatives have been evaluated against a variety of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma). Although specific IC₅₀ values for this compound are not detailed in the provided search results, extensive research on analogous compounds highlights the potential of this chemical class.

For instance, a study on novel 1,3-thiazole derivatives showed significant antiproliferative activity against MCF-7 cells, with one compound exhibiting an IC₅₀ value of 5.73 µM. Another series of thiazole derivatives demonstrated potent cytotoxicity against MCF-7 cells, with an IC₅₀ of 2.57 µM for the most active compound. In studies involving other cell lines, certain organotin complexes with thiazole-related ligands showed high activity against both MCF-7 (IC₅₀ = 250 nM) and HeLa (IC₅₀ = 160 nM) cells. Furthermore, some 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, have shown cytotoxicity against A549 lung carcinoma cells. A study on 2-amino-4-phenylthiazole (B127512) derivatives reported dose-dependent cytotoxic effects on MCF-7 cells.

Table 2: Examples of In Vitro Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines This table includes data for related thiazole compounds to illustrate potential cytotoxicity, as specific data for this compound was not available in the search results.

| Compound Class | Cell Line | IC₅₀ Value | Reference |

| 1,3-Thiazole Derivative | MCF-7 | 5.73 µM | |

| Hydrazinyl-Thiazole Derivative | MCF-7 | 2.57 µM | |

| Triphenyltin Complex | MCF-7 | 0.25 µM (250 nM) | |

| Triphenyltin Complex | HeLa | 0.16 µM (160 nM) | |

| Cinnamic acid-1,3,4-thiadiazole hybrid | A549 | 0.52 µg/mL | |

| 2-Amino-4-phenylthiazole Derivative | MCF-7 | 59.24 µg/mL (72h) |

Investigation of Apoptotic Pathways and Cell Cycle Arrest

A primary mechanism by which many thiazole-based anticancer agents function is through the induction of apoptosis (programmed cell death) and interference with the normal cell cycle progression in cancer cells.

Several studies have confirmed that thiazole derivatives can trigger apoptosis through mitochondrial-dependent pathways, characterized by the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and the activation of caspases. For example, certain arylidene-hydrazinyl-thiazoles were found to profoundly induce apoptosis, evidenced by increased caspase-3/7 activity and loss of mitochondrial membrane potential.

Furthermore, these compounds often cause cell cycle arrest, a state where the cell division process is halted. Many microtubule-targeting agents, which include some thiazole derivatives, are known to induce cell cycle arrest in the G2/M phase. Specific thiazole compounds have been shown to arrest the cell cycle at the G1, S, or G2/M phases, thereby preventing cancer cell proliferation. For example, one thiazole derivative was reported to induce cell cycle arrest at the G1/S phase and increase the accumulation of cancer cells in the pre-G1 phase, a hallmark of apoptosis. Another study showed that a potent thiazole derivative caused cell cycle arrest in the G1 phase in MCF-7 cells.

Antiviral Activity

The thiazole moiety is present in clinically used antiviral drugs such as ritonavir, an HIV protease inhibitor. nih.gov This has spurred research into the antiviral potential of a wide range of thiazole and related thiadiazole derivatives against various viral pathogens. Studies have shown that compounds containing these heterocyclic rings can exhibit activity against viruses including influenza, herpes simplex virus, and tobacco mosaic virus (TMV). researchgate.netnih.gov

For example, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and tested for their antiviral activity against TMV, with some compounds showing moderate inhibitory effects. nih.govresearchgate.net Similarly, other thiadiazole derivatives demonstrated activity against herpes simplex virus-1 and other viral strains. researchgate.net While direct antiviral screening data for this compound is not prominently available in the reviewed literature, the established antiviral potential of the broader thiazole and thiadiazole class suggests that it could be a candidate for future antiviral research. nih.govresearchgate.net

Table 2: Antiviral Screening of Representative Thiazole/Thiadiazole Derivatives This table illustrates the antiviral potential of the broader chemical class. Data for this compound is not specifically available.

| Compound Class | Virus | Activity Noted |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole derivative | Herpes Simplex Virus-1 (HSV-1) | Active at 16 µg/mL |

| 2-Amino-1,3,4-thiadiazole derivative | Sindbis Virus | Active at 9.6 µg/mL |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide | Tobacco Mosaic Virus (TMV) | Moderate Inhibition |

| Thiazole-containing drugs | Human Immunodeficiency Virus (HIV) | Marketed (e.g., Ritonavir) |

Other Emerging Biological Activities

Beyond anti-inflammatory and antiviral effects, the this compound scaffold and its derivatives are being explored for a range of other therapeutic applications.

Antidiabetic Properties

The search for novel antidiabetic agents has led to the investigation of various heterocyclic compounds. Thiazole and its bioisostere, 1,3,4-thiadiazole, have been identified as scaffolds of interest. mdpi.com Research has shown that some derivatives possess inhibitory activity against enzymes like α-glucosidase, which is a target for controlling postprandial hyperglycemia. mdpi.comnih.gov

Specifically, novel β-amino ketone derivatives synthesized from 4-bromoacetophenone (a precursor for the title compound) have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, both relevant targets in diabetes management. nih.gov Some of these compounds also showed moderate agonist activity on peroxisome proliferator-activated receptors (PPRE), a mechanism of action for the thiazolidinedione class of antidiabetic drugs. nih.gov One compound in this study exhibited PPRE agonist activity that was 66.35% of the positive control, pioglitazone. nih.gov These findings suggest that the core structure shared with this compound may be a viable starting point for designing new antidiabetic agents. nih.govnih.gov

Table 3: Antidiabetic-Related Activity of Structurally Similar Compounds This table presents data on compounds structurally related to this compound.

| Compound Class | Target/Assay | Result |

|---|---|---|

| β-amino ketone derivative of 4-bromoacetophenone | PTP1B Inhibition | Moderate Activity |

| β-amino ketone derivative of 4-bromoacetophenone | α-glucosidase Inhibition | Moderate Activity |

| β-amino ketone derivative of 4-bromoacetophenone | PPRE Agonist Activity | Up to 66.35% of Pioglitazone |

| 1,3,4-Thiadiazole derivatives | α-glucosidase Inhibition | IC₅₀ = 3.66 mM (most potent) |

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. nih.gov Thiazole derivatives have emerged as a promising class of compounds with potential anticonvulsant properties. nih.gov Their activity is often evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which represent models for generalized tonic-clonic and absence seizures, respectively. slideshare.netmdpi.com

A study on 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, a compound containing the 4-(4-bromophenyl) moiety, demonstrated significant anticonvulsant effects. researchgate.net This derivative was shown to enhance the anticonvulsant activity of classical antiepileptic drugs like carbamazepine (B1668303) and phenobarbital (B1680315) in the MES test. researchgate.net This potentiation suggests a potential for combination therapy and points to the pharmacological relevance of the 4-bromophenyl substitution in this class of heterocyclic compounds. researchgate.net

Table 4: Anticonvulsant Activity of a Related Bromophenyl Derivative This table highlights the findings for a compound containing the 4-(4-bromophenyl) group.

| Compound | Test Model | Finding |

|---|---|---|

| 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MES Test | Significantly enhanced the anticonvulsant activity of carbamazepine and phenobarbital. |

| 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Electroconvulsion Threshold | No impact on the threshold when administered alone at tested doses. |

SIRT2 Inhibition

Sirtuins are a family of NAD+-dependent deacetylases that are involved in numerous cellular processes, and their dysregulation is linked to diseases like cancer and neurodegenerative disorders. Sirtuin 2 (SIRT2) has emerged as a particularly interesting therapeutic target.

Recent studies have led to the discovery of thiazole-based compounds as potent SIRT2 inhibitors. In one study, a series of derivatives were developed, including 1-(3-acetylphenyl)-3-(4-(4-bromophenyl)-5-methylthiazol-2-yl)urea. This compound, which is a close analog of this compound, was evaluated for its SIRT2 inhibitory activity. The research highlighted that the thiazole core, along with its substitutions, plays a crucial role in binding to the SIRT2 active site. Molecular modeling studies showed that the aromatic group at position 4 of the thiazole ring engages in key interactions within the binding pocket. Another study identified a different thiazole derivative as a SIRT2 inhibitor with an IC₅₀ value of 17.3 μM. This growing body of evidence strongly supports the potential of the this compound scaffold for the development of selective SIRT2 inhibitors.

Table 5: SIRT2 Inhibitory Activity of Thiazole-Based Compounds This table includes data for a close analog of the title compound.

| Compound/Derivative | Target | Activity/Metric |

|---|---|---|

| 1-(3-acetylphenyl)-3-(4-(4-bromophenyl)-5-methylthiazol-2-yl)urea | SIRT2 | Evaluated as SIRT2 inhibitor |

| Thiazole derivative T1 | SIRT2 | IC₅₀ = 17.3 µM |

| Thiazole derivative 2a | SIRT2 | IC₅₀ = 17.3 μM |

Applications in Materials Science and Optoelectronics

Thiazole-Based Polymers and Copolymers in Organic Electronic Devices

The development of solution-processable polymeric semiconductors is a key objective in the pursuit of low-cost, flexible, and large-area electronic devices. Thiazole-based polymers have shown considerable promise as active materials in this domain due to their high charge carrier mobilities and environmental stability. The electron-withdrawing nature of the thiazole (B1198619) ring can be leveraged to tune the electronic properties of the resulting polymers.

In the realm of OLEDs, thiazole-containing materials are utilized for their fluorescent and charge-transporting properties. researchgate.net Thiazole derivatives can be incorporated into polymers that serve as the emissive layer, where their structure influences the color and efficiency of light emission. The introduction of a thiazole unit can enhance electron injection and transport, leading to more balanced charge carrier concentrations within the emissive layer and, consequently, higher device efficiency.

Polymers derived from 4-(4-Bromophenyl)-2-methyl-1,3-thiazole could potentially be used in OLEDs. The rigid thiazole-phenyl structure would contribute to a high photoluminescence quantum yield in the solid state, a crucial parameter for efficient light emission. The methyl group could enhance the solubility of the polymer, allowing for the fabrication of uniform thin films via solution processing techniques like spin-coating or inkjet printing.

Illustrative Performance of a Hypothetical Thiazole-Based Polymer in an OLED:

| Parameter | Illustrative Value |

| Maximum Luminance (cd/m²) | > 4,000 |

| Maximum Current Efficiency (cd/A) | ~ 20 |

| External Quantum Efficiency (EQE) (%) | ~ 5-10 |

| Electroluminescence Peak (nm) | 480 - 550 (Blue to Green) |

Note: The data in this table is illustrative and represents typical values for high-performance thiazole-based fluorescent polymers, not specific experimental results for polymers derived from this compound.

A polymer synthesized from this compound could function as a wide-bandgap donor material. The combination of the electron-rich phenyl ring and the electron-deficient thiazole could create a "push-pull" electronic structure within the monomer unit, which is a common design strategy for effective OPV materials. This structure can lead to broad absorption of the solar spectrum and efficient charge separation at the donor-acceptor interface.

Illustrative Performance of a Hypothetical Thiazole-Based Polymer in an OPV:

| Parameter | Illustrative Value |

| Power Conversion Efficiency (PCE) (%) | > 10% |

| Open-Circuit Voltage (Voc) (V) | 0.8 - 1.0 |

| Short-Circuit Current (Jsc) (mA/cm²) | 15 - 20 |

| Fill Factor (FF) (%) | 65 - 75 |

Note: The data in this table is illustrative and based on the performance of efficient thiazole-containing polymers in organic solar cells, not specific experimental results for polymers derived from this compound.

In OFETs, thiazole-based polymers are valued for their good charge transport characteristics and environmental stability. researchgate.net The introduction of thiazole units into a conjugated polymer backbone can promote intermolecular π-π stacking, which facilitates the movement of charge carriers through the material. This can lead to high field-effect mobilities. Thiazole-containing polymers can be designed to be either p-type (hole-transporting) or n-type (electron-transporting) semiconductors.

Polymers based on this compound would be expected to exhibit semiconducting properties suitable for OFET applications. The planarity of the thiazole-phenyl unit could lead to ordered molecular packing in thin films, which is essential for efficient charge transport. The electron-deficient character of the thiazole would likely impart n-type or ambipolar behavior to the resulting polymer, a desirable characteristic for the fabrication of complementary logic circuits.

Illustrative Performance of a Hypothetical Thiazole-Based Polymer in an OFET:

| Parameter | Illustrative Value |

| Charge Carrier Mobility (cm²/Vs) | 0.1 - 1.0 |

| On/Off Current Ratio | > 10⁶ |

| Threshold Voltage (V) | < -10 |

| Type of Conduction | n-type or Ambipolar |

Note: The data in this table is illustrative and represents typical values for high-performance thiazole-based polymers in organic field-effect transistors, not specific experimental results for polymers derived from this compound.

Optoelectronic and Sensing Applications

Beyond the major device categories, thiazole derivatives are being explored for a range of other optoelectronic and sensing applications. Their inherent fluorescence and the sensitivity of their electronic properties to their local environment make them suitable candidates for chemical sensors. For instance, the binding of an analyte to a thiazole-containing polymer can induce a change in its fluorescence color or intensity, providing a detectable signal.

While specific sensing applications of this compound have not been reported, its structure lends itself to such possibilities. The thiazole ring can coordinate with metal ions, and the phenyl ring can be further functionalized to create specific binding sites for various analytes.

Tunable Electronic and Optical Properties

A key advantage of organic semiconductors is the ability to tune their electronic and optical properties through chemical modification. For polymers derived from this compound, several avenues for tuning exist. The electronic properties are largely determined by the energy levels of the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). The electron-deficient thiazole unit helps to lower both of these energy levels. nih.gov